

Comparative Guide: ¹³C NMR Diagnostics of Isopropoxy-Phthalimides

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Compound of Interest

Compound Name: 2-isopropoxy-1H-isoindole-1,3(2H)-dione
CAS No.: 51951-27-0
Cat. No.: B3143240

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Executive Summary

In drug discovery, the phthalimide moiety is a privileged scaffold. When introducing an isopropoxy group (

), a common challenge is rapidly distinguishing between

-alkylation (formation of

-isopropylphthalimide),

-alkoxylation (formation of

-isopropoxyphthalimide), and ring substitution (e.g., 4-isopropoxyphthalimide).

This guide establishes that the methine (

) carbon resonance of the isopropyl group is the definitive diagnostic marker.

- -Alkoxy (
 -O-
 Pr): Extreme deshielding (
 83–89 ppm).
- Ring-Alkoxy (Ar-O-
 Pr): Moderate deshielding (
 69–72 ppm).
- -Alkyl (
 -
 Pr): Shielded relative to oxygen analogs (
 44–50 ppm).

Structural Context & Chemical Shift Data[1][2][3][4] [5][6][7][8]

The chemical environment of the isopropyl methine proton is drastically altered by the heteroatom attachment point. The following table synthesizes experimental data from analogous systems to provide a robust assignment strategy.

Table 1: Diagnostic ¹³C NMR Shifts (CDCl₃)

| Structural Motif | Substituent Type | Methine (H) Shift | Methyl (H) Shift | Diagnostic Feature |
|--------------------------|-------------------------------|-------------------|------------------|--|
| - Isopropoxyphthalimide | -Alkoxy (Ar-O-) | 83 – 89 ppm | 19 – 22 ppm | Diagnostic: Highly deshielded due to the -effect of the -hydroxyimide moiety. |
| 4- Isopropoxyphthalimide | Aryl Ether (Ar-O-) | 69 – 72 ppm | 21 – 22 ppm | Baseline: Typical aromatic ether shift; comparable to isopropoxybenzene. |
| - Isopropylphthalimide | -Alkyl (Ar-CH ₂ -) | 44 – 50 ppm | 20 – 23 ppm | Distinctive: Significantly upfield due to Nitrogen being less electronegative than Oxygen. |
| Isopropanol | Free Alcohol (-OH) | 63 – 65 ppm | 25 ppm | Reference standard. |

“

Technical Insight: The

-alkoxy resonance (

85 ppm) is unusually downfield compared to standard ethers. This is attributed to the electron-withdrawing nature of the phthalimide nitrogen and the adjacent carbonyls, which exert a strong inductive effect through the oxygen atom.

Mechanistic Analysis of Shifts

The "N-O" Deshielding Anomaly

Researchers often misassign the

-isopropoxy signal as an impurity or a solvent peak because it resonates in a region typically associated with

carbons or chlorinated solvents (near 77 ppm).

- Inductive Withdrawal: The phthalimide nitrogen is

hybridized and part of a resonance system with two carbonyls. It pulls electron density from the oxygen, which in turn deshields the attached isopropyl methine carbon.

- Anisotropic Effect: The rigid bicyclic aromatic system creates a deshielding cone. In

-alkoxy derivatives, the alkoxy group is held in proximity to this zone, further shifting the signal downfield compared to a flexible aliphatic ether.

Regioisomer Distinction (Ring Substitution)

For ring-substituted phthalimides (e.g., 3- vs. 4-isopropoxy), the carbonyl carbons provide secondary confirmation:

- 4-Isopropoxy: The symmetry is broken, but the carbonyls often appear as distinct signals or a broadened peak around 167–169 ppm.

- 3-Isopropoxy: The steric bulk near the carbonyl (C-1 position) often causes a larger separation in the carbonyl resonances due to the "ortho" effect.

Experimental Protocol: Self-Validating Assignment

To ensure data integrity, follow this decision-tree protocol when characterizing unknown phthalimide derivatives.

Step-by-Step Methodology

- Sample Prep: Dissolve ~10 mg of compound in 0.6 mL CDCl₃

• (Avoid DMSO-

initially, as solvent peaks can obscure the 39-40 ppm region).
- Acquisition: Run a standard proton-decoupled

C NMR (minimum 128 scans for S/N > 10).
- Solvent Reference: Calibrate to CDCl₃

triplet at 77.16 ppm.
- Region Check (Methine Search):
 - Scan 80–90 ppm: Signal present?

-Alkoxy confirmed.
 - Scan 68–73 ppm: Signal present?

Aryl Ether confirmed.
 - Scan 40–55 ppm: Signal present?

-Alkyl confirmed.
- Validation (HMBC): Perform a

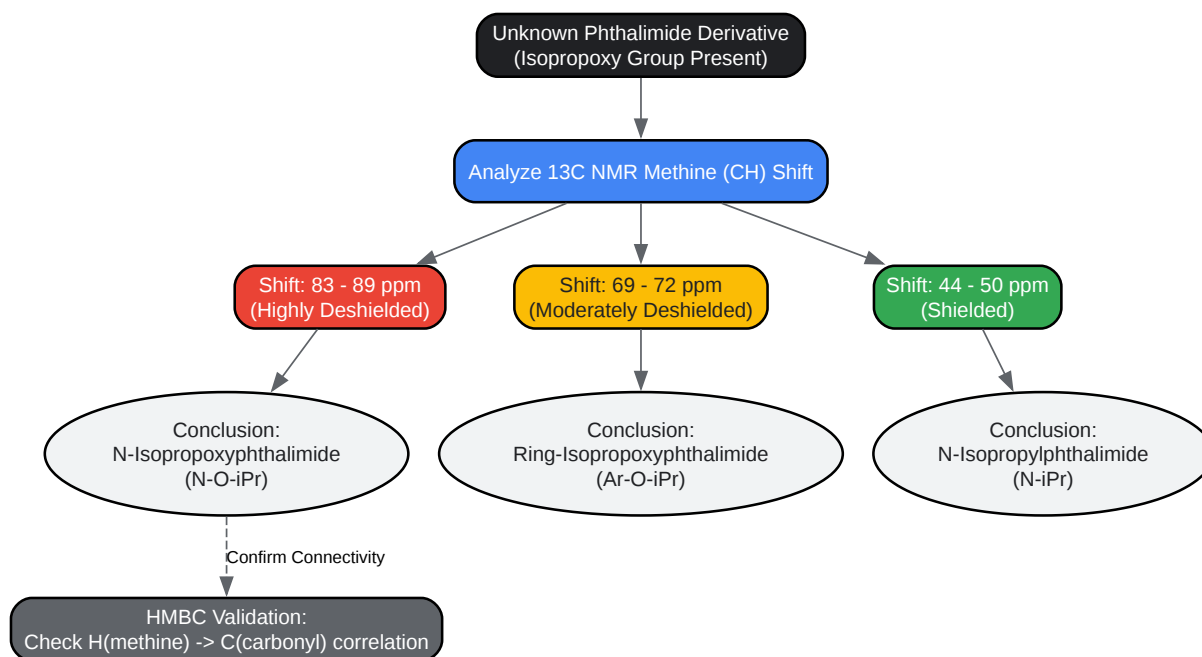
H-

C HMBC experiment.

- -Alkoxy: The methine proton (4.5 ppm) will show a correlation to the phthalimide carbonyls (163-168 ppm) if the connectivity is -O-CH.
- Aryl Ether: The methine proton will correlate to aromatic carbons (150-160 ppm, ipso-carbon), not the carbonyls.

Visualization: Assignment Decision Tree

The following diagram illustrates the logical flow for assigning the isopropoxy location based on ¹³C chemical shifts.



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Figure 1: Logical workflow for distinguishing isopropoxy regioisomers on a phthalimide scaffold using ¹³C NMR.

References

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- NMR Data for N-Alkoxy Derivatives (Allylic Analogues): Liu, Y., et al. "Electrochemically Induced Synthesis of N-Allyloxyphthalimides via Cross-Dehydrogenative C–O Coupling." *ACS Omega*, 2024. (Supporting Information provides specific shifts for N-O-CH moieties). [\[Link\]](#)

- General ^{13}C NMR Chemical Shift Tables: Compound Interest. "A Guide to ^{13}C NMR Chemical Shift Values." [[Link](#)]
- Impurity and Solvent Shifts in NMR: Gottlieb, H. E., Kotlyar, V., & Nudelman, A. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." *The Journal of Organic Chemistry*, 1997, 62(21), 7512–7515. [[Link](#)]
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